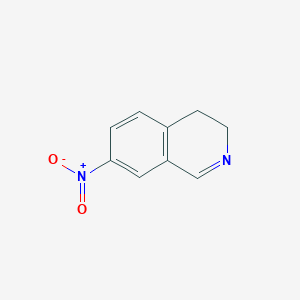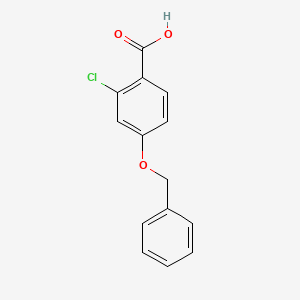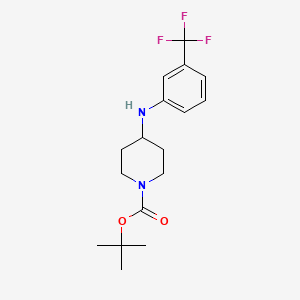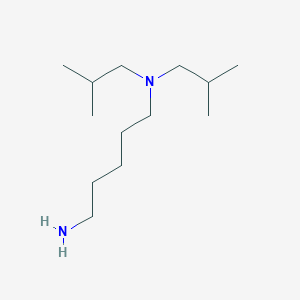
7-硝基-3,4-二氢异喹啉
描述
7-Nitro-3,4-dihydroisoquinoline is a compound that belongs to the class of dihydroisoquinolines, which are characterized by their nitrogen-containing bicyclic structure. The presence of a nitro group at the 7-position of the dihydroisoquinoline ring system adds to the chemical reactivity and potential biological activity of these compounds. Dihydroisoquinolines are known for their diverse pharmacological properties, including antiviral, antiprotozoal, antitumor, and antiarrhythmic activities .
Synthesis Analysis
The synthesis of nitro-substituted dihydroisoquinolines can be achieved through various methods. One approach involves the acylation of amines with nitrobenzoic acid chlorides in the presence of pyridine, yielding amides with nitrophenyl groups . Another method includes the reaction of nitrous acid with 6,7-dimethoxytetrahydroisoquinoline to produce 2-nitroso-6,7-dimethoxytetrahydroisoquinoline . Additionally, a novel synthesis route for 3,4-dihydroisoquinolines functionalized with differentiated nitrogen substituents at positions 3 and 4 has been described, involving tosylation and subsequent amine displacement .
Molecular Structure Analysis
The molecular structure of nitro-substituted dihydroisoquinolines has been elucidated using various analytical techniques. X-ray diffraction analysis has been employed to determine the crystal structure of these compounds, revealing their monoclinic or triclinic space group and providing detailed information about their molecular geometry . The presence of stereogenic centers and chiral axes in some of these molecules adds to their structural complexity .
Chemical Reactions Analysis
Nitro-substituted dihydroisoquinolines can undergo a range of chemical reactions due to the presence of the nitro group and the reactive dihydroisoquinoline core. For instance, the nitroso derivative of 6,7-dimethoxytetrahydroisoquinoline can form an equilibrium mixture of E/Z isomeric forms in solution . Additionally, these compounds can participate in cascade reactions, such as the halosulfonylation of 1,7-enynes, leading to the formation of 3,4-dihydroquinolin-2(1H)-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-nitro-3,4-dihydroisoquinoline derivatives are influenced by their molecular structure. The presence of nitro, methoxy, and other substituents affects their solubility, melting points, and stability. The crystallographic data provide insights into their density and molecular packing, which are crucial for understanding their reactivity and interactions in biological systems . The mutagenicity of these compounds has been studied, indicating that some derivatives exhibit mutagenic activity in the presence of induced rat liver microsomes .
科学研究应用
合成和生物学特性
- Salah等人(2014年)进行的研究集中在合成一种新的二氢异喹啉羟肟酸,具体为2-羟基-3,3-二甲基-7-硝基-3,4-二氢异喹啉-1(2H)-酮,并对其对人类肝癌细胞系Hep3B的细胞毒性进行了研究,突显了其在癌症研究中的潜力(Salah, Carraz, & Kammoun, 2014)。
- Zhu等人(2011年)合成了一类3,4-二氢异喹啉化合物,包括在7-硝基位置进行修饰的化合物,并在体外评估了它们的抗肿瘤活性,表明它们在开发癌症治疗药物方面的应用(Zhu et al., 2011)。
化学合成和反应
- Learmonth等人(2005年)开发了与儿茶酚-O-甲基转移酶(COMT)抑制剂相关的新型邻硝基儿茶酚,其中包括对二氢异喹啉中7-硝基位置的修饰,可能在帕金森病治疗中有用(Learmonth, Bonifácio, & Soares-da-Silva, 2005)。
- Saleh等人(2012年)的工作介绍了对3,3-二甲基-7-硝基-3,4-二氢异喹啉的氧化,产生了包括过氧化氮和羟肟酸在内的各种化合物,对有机合成领域有用(Saleh, Kammoun, Hamdi, & Damak, 2012)。
- Bouzid等人(2014年)报道了二氢异喹啉过氧化氮的合成和抗真菌活性,展示了7-硝基-3,4-二氢异喹啉衍生物在开发抗真菌药物中的潜力(Bouzid, Abdennabi, Hrizi, Gharsallah, & Kammoun, 2014)。
药理学应用
- Iyobe等人(2001年)进行了7-硝基-3,4-二氢喹啉-2(1H)-酮衍生物的合成,并评估了它们对血小板聚集的影响,显示出选择性抑制活性,并在心血管治疗中具有潜在应用(Iyobe, Uchida, Kamata, Hotei, Kusama, & Harada, 2001)。
安全和危害
属性
IUPAC Name |
7-nitro-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHORNVRKMSZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395922 | |
| Record name | 7-nitro-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62541-59-7 | |
| Record name | 7-nitro-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 7-Nitro-3,4-dihydroisoquinoline is oxidized with m-chloroperbenzoic acid (m-CPBA)?
A1: The reaction of 7-Nitro-3,4-dihydroisoquinoline, specifically the derivative 3,3-dimethyl-7-nitro-3,4-dihydroisoquinoline, with m-CPBA leads to the formation of various products. The major products are oxaziridine and nitrone, with the solvent used influencing their relative proportions []. Interestingly, when using 2.5 equivalents of m-CPBA, the reaction yields small amounts of oxaziridines, hydroxamic acids, and notably, O-acylhydroxamate compounds []. This unexpected formation of O-acylhydroxamate highlights the complex reactivity of this dihydroisoquinoline derivative under oxidative conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile](/img/structure/B1308755.png)


![3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1308761.png)
![1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1308765.png)


![5-[(Z)-(3-bromophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1308782.png)

![3-[(4-Chlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1308789.png)
![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester](/img/structure/B1308793.png)
![(E)-3-[3-(2-pyrimidinyloxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1308798.png)
![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)